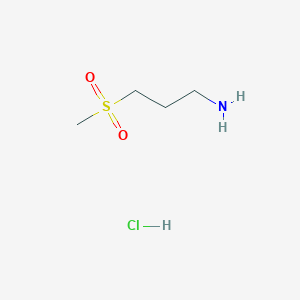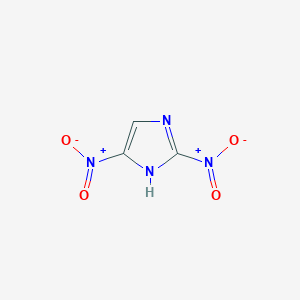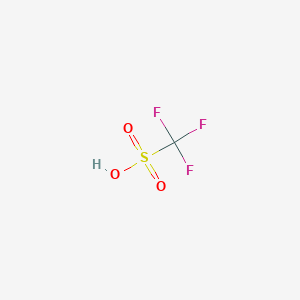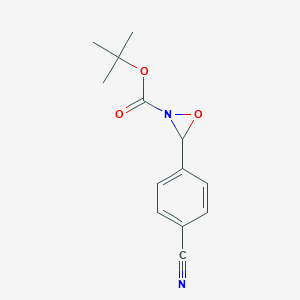
3-(甲基磺酰基)丙-1-胺盐酸盐
描述
Synthesis Analysis
The synthesis of sulfonated amines, akin to 3-(Methylsulfonyl)propan-1-amine hydrochloride, involves the use of sulfonating agents such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride. This agent has proven to be versatile, allowing for the sulfonation of primary and secondary amines with excellent yields. The synthesized sulfonamides are then activated and alkylated under specific conditions, demonstrating the stability and reactivity of the sulfonate group under various conditions (Sakamoto et al., 2006).
Molecular Structure Analysis
Research on sulfur-nitrogen compounds, including those similar to 3-(Methylsulfonyl)propan-1-amine hydrochloride, has highlighted the intricacies of their molecular structure. For instance, bis((trifluoromethyl)sulfonyl)amine and its derivatives have been studied for their electron delocalization and bond characteristics, shedding light on the molecular architecture and the impact of sulfonate groups on the overall structure (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of sulfonated amines, such as 3-(Methylsulfonyl)propan-1-amine hydrochloride, is highlighted by their participation in various reactions. For example, the use of tert-butyl hydroperoxide mediated reactions for the synthesis of 3-arylsulfonylquinoline derivatives demonstrates the compound's ability to engage in sulfonylation-cyclization-aromatization processes, forming complex structures with significant yields (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of 3-(Methylsulfonyl)propan-1-amine hydrochloride, such as solubility, melting point, and stability, are crucial for understanding its behavior in various conditions. While the specific physical properties of this compound were not detailed in the available literature, general guidelines on handling and storage suggest that sulfonated amines require careful management to maintain their integrity and reactivity.
Chemical Properties Analysis
3-(Methylsulfonyl)propan-1-amine hydrochloride's chemical properties, including its reactivity with different chemical agents and stability under various chemical conditions, are essential for its application in synthesis and manufacturing processes. The compound's ability to undergo reactions with electrophiles and nucleophiles, forming highly functionalized sulfones, showcases its versatile chemical nature (Auvray et al., 1985).
科学研究应用
硫胺酚的辐射分解: 在 Marciniec 等人 (2010) 的一项研究中,研究了与 3-(甲基磺酰基)丙-1-胺盐酸盐相关的硫胺酚的辐射分解。该研究使用光谱和色谱方法来鉴定辐射分解产物,包括 TF 胺,一种与 3-(甲基磺酰基)丙-1-胺盐酸盐在结构上相似的化合物。这项研究对于理解药物化合物在辐射暴露下的稳定性和降解产物具有重要意义 (Marciniec et al., 2010).
胺的合成: 彭等人 (2013) 描述了一种从酮合成 (R)-1-(1H-吲哚-3-基)丙-2-胺盐酸盐的方法。这个过程包括五个步骤,并生成具有高收率和优异对映纯度的化合物。该方法可以与合成结构相关的化合物(如 3-(甲基磺酰基)丙-1-胺盐酸盐)有关 (Peng et al., 2013).
醇的磺酰化: Tanabe 等人 (1995) 的一项研究探讨了使用甲磺酰氯或对甲苯磺酰氯对 2-炔基和 2-烯基醇进行磺酰化。该反应提供了对磺酰化合物的化学行为的见解,这与理解 3-(甲基磺酰基)丙-1-胺盐酸盐的性质有关 (Tanabe et al., 1995).
疏水改性的磺基甜菜碱共聚物: Woodfield 等人 (2014) 报道了使用两性离子胺(在结构上类似于 3-(甲基磺酰基)丙-1-胺盐酸盐)合成了疏水改性的磺基甜菜碱共聚物。这些共聚物在防污和生物医学领域具有潜在应用 (Woodfield et al., 2014).
丙烷磺酸酯对棉花的化学改性: Ward 等人 (1973) 的研究重点是使用丙烷磺酸酯对棉花进行改性,丙烷磺酸酯与胺基反应形成磺基甜菜碱型两性离子。这项研究与理解纺织品中磺酰基和胺基的化学行为有关 (Ward et al., 1973).
安全和危害
未来方向
As a pharmaceutical intermediate, 3-(Methylsulfonyl)propan-1-amine hydrochloride has potential applications in the synthesis of various drugs and pharmaceuticals . Its future directions are likely to be influenced by the development of these drugs and the demand for this intermediate in their synthesis.
属性
IUPAC Name |
3-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABSSGXEWXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)propan-1-amine hydrochloride | |
CAS RN |
157825-88-2 | |
| Record name | 3-methanesulfonylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)










